molecular formula C25H23N3O3S B12032141 (5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12032141
M. Wt: 445.5 g/mol
InChI Key: AWIUCVZCBWPXQG-PXLXIMEGSA-N
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Description

(5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chromenylmethylene group, and a thiazolotriazolone core

Preparation Methods

The synthesis of (5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which include the butoxyphenyl and chromenylmethylene groups. These intermediates are then subjected to cyclization reactions to form the thiazolotriazolone core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

(5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. In industry, it is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

When compared to similar compounds, (5E)-2-(4-Butoxyphenyl)-5-[(2-methyl-2H-chromen-3-YL)methylene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one stands out due to its unique structural features and diverse applications. Similar compounds include other thiazolotriazolones and chromenyl derivatives, which may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological effects.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23N3O3S/c1-3-4-13-30-20-11-9-17(10-12-20)23-26-25-28(27-23)24(29)22(32-25)15-19-14-18-7-5-6-8-21(18)31-16(19)2/h5-12,14-16H,3-4,13H2,1-2H3/b22-15+

InChI Key

AWIUCVZCBWPXQG-PXLXIMEGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4C)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4C)SC3=N2

Origin of Product

United States

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